4-{1-hydroxy-11-[4-(methoxycarbonyl)phenyl]-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid
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Overview
Description
4-{1-hydroxy-11-[4-(methoxycarbonyl)phenyl]-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid is a complex organic compound with a unique structure that includes multiple aromatic rings, a diazepine core, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-hydroxy-11-[4-(methoxycarbonyl)phenyl]-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid typically involves multiple steps, including the formation of the diazepine core and the subsequent functionalization of the aromatic rings. Common synthetic routes may involve:
Formation of the Diazepine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization of Aromatic Rings:
Hydroxylation and Oxidation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{1-hydroxy-11-[4-(methoxycarbonyl)phenyl]-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophilic Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
4-{1-hydroxy-11-[4-(methoxycarbonyl)phenyl]-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structure and functional groups.
Biological Studies: Investigation of its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 4-{1-hydroxy-11-[4-(methoxycarbonyl)phenyl]-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Diazepines: Compounds with a similar diazepine core, such as diazepam.
Aromatic Acids: Compounds with similar aromatic ring structures and carboxylic acid groups, such as benzoic acid derivatives.
Uniqueness
4-{1-hydroxy-11-[4-(methoxycarbonyl)phenyl]-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid is unique due to its combination of a diazepine core with multiple functionalized aromatic rings. This structure provides a diverse range of chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C32H30N2O6 |
---|---|
Molecular Weight |
538.6 g/mol |
IUPAC Name |
4-[6-(4-methoxycarbonylphenyl)-9-(4-methylphenyl)-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-5-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C32H30N2O6/c1-19-7-9-20(10-8-19)23-17-25-30(27(35)18-23)31(21-11-13-22(14-12-21)32(39)40-2)34(28(36)15-16-29(37)38)26-6-4-3-5-24(26)33-25/h3-14,23,31,33H,15-18H2,1-2H3,(H,37,38) |
InChI Key |
NAJLOJRYHLGAOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)CCC(=O)O)C5=CC=C(C=C5)C(=O)OC)C(=O)C2 |
Origin of Product |
United States |
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